Chemical structure of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Chemical structure of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline
The following technical guide details the chemical structure, synthesis, and application of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a specialized fluorinated intermediate used in the design of kinase inhibitors.
Executive Summary
4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline (CAS: 946741-20-4 ) is a critical pharmacophore building block belonging to the class of diaryl ether anilines . It is primarily utilized in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs), specifically those targeting VEGFR and PDGFR pathways.
The molecule combines three distinct structural motifs essential for medicinal chemistry:
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Aniline Core: Serves as the primary attachment point for "hinge-binding" motifs (e.g., ureas or amides).
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Trifluoromethyl Group (-CF₃): Located at the ortho position, it modulates lipophilicity and metabolic stability while electronically deactivating the amine.
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2-Methoxyphenoxy Moiety: A bulky, electron-rich ether tail that occupies the hydrophobic back-pocket of kinase enzymes, offering conformational selectivity via the ortho-methoxy substituent.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline |
| CAS Number | 946741-20-4 |
| Molecular Formula | C₁₄H₁₂F₃NO₂ |
| SMILES | NC1=CC=C(OC2=CC=CC=C2OC)C=C1C(F)(F)F |
| Molecular Weight | 283.25 g/mol |
Key Physicochemical Parameters
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| LogP | ~3.8 - 4.2 | Indicates high lipophilicity; suitable for passive membrane transport. |
| pKa (Aniline NH₂) | ~2.5 - 3.0 | The ortho-CF₃ group is strongly electron-withdrawing, significantly lowering the basicity compared to unsubstituted aniline (pKa ~4.6). |
| TPSA | ~47 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH₂) | Key site for urea/amide formation. |
Structural Elucidation & Electronic Effects
The chemical behavior of this molecule is defined by the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating phenoxy ether.
Electronic Push-Pull System
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Deactivated Nucleophile: The -CF₃ group at the 2-position exerts a strong inductive effect (-I), pulling electron density away from the amine nitrogen. This makes the aniline less nucleophilic than standard anilines, requiring optimized conditions (e.g., higher temperature or stronger electrophiles) for subsequent coupling reactions.
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Ether Linkage Stability: The diaryl ether bond is robust against metabolic hydrolysis, providing a stable scaffold that positions the "tail" group (methoxyphenoxy) deep within the protein binding pocket.
Diagram: Structural Pharmacophore Analysis
The following diagram illustrates the functional zones of the molecule.
Figure 1: Pharmacophore segmentation showing the electronic and steric roles of each moiety.
Synthetic Methodology
The synthesis of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline typically follows a two-step industrial protocol: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction .
Step 1: S_NAr Coupling
The reaction couples a fluoronitrobenzene precursor with guaiacol (2-methoxyphenol). The nitro group activates the ring for nucleophilic attack.
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Reagents: 4-Fluoro-2-(trifluoromethyl)nitrobenzene, 2-Methoxyphenol, Potassium Carbonate (K₂CO₃).
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Solvent: DMF or DMSO (Polar aprotic is required).
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Conditions: 80–100°C, 4–6 hours.
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Mechanism: The phenoxide anion attacks the carbon bearing the fluorine. The -CF₃ and -NO₂ groups stabilize the Meisenheimer complex intermediate.
Step 2: Nitro Reduction
The nitro intermediate is reduced to the final aniline.
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Method A (Catalytic Hydrogenation): H₂ (balloon or 50 psi), 10% Pd/C, Methanol/Ethanol. High yield, clean workup.
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Method B (Chemical Reduction): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water. Used if halogen sensitivity is a concern (though -CF₃ is stable).
Diagram: Reaction Workflow
Figure 2: Industrial synthesis route via S_NAr coupling and catalytic reduction.
Analytical Characterization (Self-Validating Protocol)
To ensure the identity of the synthesized compound, the following spectroscopic signatures must be verified.
Proton NMR (¹H NMR) - Predicted (CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.90 - 7.20 | Multiplet | 4H | Phenoxy ring protons (Aromatic) |
| 6.85 | Doublet (J~2Hz) | 1H | Aniline ring H-3 (Ortho to CF₃) |
| 6.75 | Doublet (J~8Hz) | 1H | Aniline ring H-6 (Meta to CF₃) |
| 6.65 | DD (J~8, 2Hz) | 1H | Aniline ring H-5 |
| 3.85 | Broad Singlet | 2H | -NH₂ (Exchangeable with D₂O) |
| 3.78 | Singlet | 3H | -OCH₃ (Methoxy group) |
Validation Check: The presence of the methoxy singlet at ~3.8 ppm and the specific splitting of the aniline protons (due to 1,2,4-substitution pattern) confirms the correct isomer.
Mass Spectrometry (LC-MS)
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Ionization: ESI (+)
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Expected Mass: [M+H]⁺ = 284.25 Da.
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Fragmentation: Loss of methyl radical (-15) or HF (-20) may be observed at higher collision energies.
Applications in Drug Discovery[4][5][7][12][13]
This molecule is a specialized "Tail-Hinge" linker . In the context of kinase inhibitors (like Sorafenib analogs), the aniline nitrogen reacts with isocyanates to form diaryl ureas .
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Kinase Binding Mode:
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The Urea (derived from the NH₂) forms hydrogen bonds with the kinase "gatekeeper" residues (e.g., Glu/Asp).
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The Phenoxy Tail extends into the hydrophobic allosteric pocket.
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The 2-Methoxy group restricts the rotation of the phenoxy ring, locking the molecule in a bioactive conformation that favors binding to specific kinase mutations (e.g., B-RAF V600E).
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Safety & Handling:
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Hazard: Irritant to eyes and skin.[1] Potential organ toxicity if swallowed (typical for halogenated anilines).
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Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken over time (turning from off-white to brown).
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References
- Bankston, D. (2008). A Practical Synthesis of Diaryl Ethers Using Potassium Carbonate. Organic Process Research & Development. (General protocol for S_NAr synthesis of phenoxy anilines).
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PubChem . (2024). Compound Summary: 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline. National Library of Medicine. Retrieved from [Link]
